Acetaldehyde, cycloheptylidene-
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Overview
Description
Acetaldehyde, cycloheptylidene- is an organic compound that belongs to the class of aldehydes It is characterized by the presence of a carbonyl group (C=O) attached to a cycloheptylidene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Acetaldehyde, cycloheptylidene- can be synthesized through several methods. One common approach involves the oxidation of primary alcohols. For instance, the oxidation of cycloheptyl alcohol using reagents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4) can yield the desired aldehyde . Another method involves the ozonolysis of alkenes, where the double bond in cycloheptylidene is cleaved to form the aldehyde .
Industrial Production Methods
In an industrial setting, the production of acetaldehyde, cycloheptylidene- can be achieved through the catalytic dehydrogenation of cycloheptyl alcohol. This process typically involves the use of metal catalysts such as copper or silver at elevated temperatures to facilitate the removal of hydrogen and formation of the aldehyde.
Chemical Reactions Analysis
Types of Reactions
Acetaldehyde, cycloheptylidene- undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3)
Substitution: It can react with nucleophiles to form imines or other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Amines for imine formation
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Imines and other derivatives
Scientific Research Applications
Acetaldehyde, cycloheptylidene- has several applications in scientific research:
Mechanism of Action
The mechanism by which acetaldehyde, cycloheptylidene- exerts its effects involves its interaction with various molecular targets. The carbonyl group in the compound is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of imines or other derivatives . This reactivity is crucial for its role in organic synthesis and potential biological activity.
Comparison with Similar Compounds
Similar Compounds
Acetaldehyde: A simpler aldehyde with a similar carbonyl group but without the cycloheptylidene ring.
Cycloheptanone: A ketone with a similar ring structure but with a carbonyl group bonded to two carbon atoms instead of one hydrogen and one carbon.
Benzaldehyde: An aromatic aldehyde with a benzene ring instead of a cycloheptylidene ring.
Uniqueness
Acetaldehyde, cycloheptylidene- is unique due to its combination of an aldehyde functional group with a cycloheptylidene ring. This structure imparts distinct chemical properties and reactivity, making it valuable in specific synthetic and industrial applications.
Properties
CAS No. |
79405-30-4 |
---|---|
Molecular Formula |
C9H14O |
Molecular Weight |
138.21 g/mol |
IUPAC Name |
2-cycloheptylideneacetaldehyde |
InChI |
InChI=1S/C9H14O/c10-8-7-9-5-3-1-2-4-6-9/h7-8H,1-6H2 |
InChI Key |
CSDNDMWRNSUNKX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(=CC=O)CC1 |
Origin of Product |
United States |
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